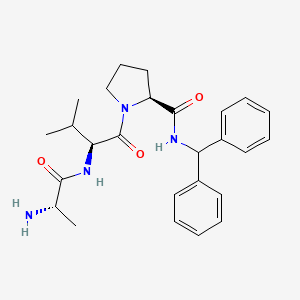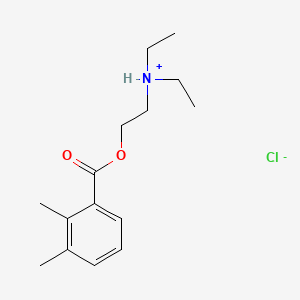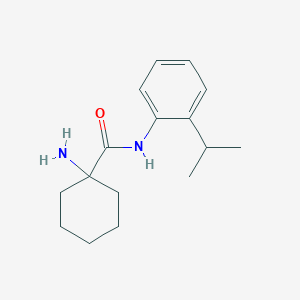
Tetra-n-butylphosphonium laurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetra-n-butylphosphonium laurate is a chemical compound with the molecular formula C28H59O2P. It is an ionic liquid composed of a tetra-n-butylphosphonium cation and a laurate anion. This compound is known for its unique properties, including its ability to dissolve various organic and inorganic substances, making it useful in a wide range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetra-n-butylphosphonium laurate can be synthesized through the reaction of tetra-n-butylphosphonium hydroxide with lauric acid. The reaction typically occurs in an aqueous medium at ambient temperature. The process involves the neutralization of the hydroxide ion by the carboxylic acid group of lauric acid, resulting in the formation of the laurate anion and water as a byproduct .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Tetra-n-butylphosphonium laurate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the laurate anion.
Oxidation and Reduction: While the compound itself is relatively stable, it can act as a medium for oxidation and reduction reactions involving other substances.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the ionic liquid .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in substitution reactions, the laurate anion can be replaced by other anions, resulting in the formation of new ionic liquids .
Aplicaciones Científicas De Investigación
Tetra-n-butylphosphonium laurate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which tetra-n-butylphosphonium laurate exerts its effects is primarily through its ability to act as a solvent and catalyst. The tetra-n-butylphosphonium cation interacts with various molecular targets, facilitating the dissolution and reaction of different substances. The laurate anion can also participate in chemical reactions, further enhancing the compound’s versatility .
Comparación Con Compuestos Similares
Similar Compounds
Tetra-n-butylphosphonium bromide: Similar in structure but contains a bromide anion instead of a laurate anion.
Tetra-n-butylphosphonium chloride: Contains a chloride anion and is used in similar applications as tetra-n-butylphosphonium laurate.
Uniqueness
This compound is unique due to its combination of a long-chain fatty acid anion (laurate) with a tetra-n-butylphosphonium cation. This combination imparts unique solubility and catalytic properties, making it particularly useful in applications requiring the dissolution of both hydrophilic and hydrophobic substances .
Propiedades
Fórmula molecular |
C28H59O2P |
|---|---|
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
dodecanoate;tetrabutylphosphanium |
InChI |
InChI=1S/C16H36P.C12H24O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h5-16H2,1-4H3;2-11H2,1H3,(H,13,14)/q+1;/p-1 |
Clave InChI |
CBLQGONGXCLTDI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC(=O)[O-].CCCC[P+](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)


